Comparative Odor Character: Furfuryl Methyl Sulfide vs. Furfuryl Mercaptan and Alkyl Furfuryl Sulfides
Furfuryl methyl sulfide (FMS) is distinguished from its closest structural analogs by its unique roasted-coffee aroma, a character not shared by other alkyl furfuryl sulfides. In a direct comparative study of synthesized furfuryl sulfides, most compounds including ethyl, propyl, and butyl derivatives exhibited grassy or spicy odors. These odor profiles are qualitatively distinct from the roasted-coffee aroma of furfuryl mercaptan, which FMS more closely approximates while offering a distinct sulfurous nuance [1].
| Evidence Dimension | Odor Character |
|---|---|
| Target Compound Data | Roasted-coffee aroma |
| Comparator Or Baseline | Other alkyl furfuryl sulfides (ethyl, n-propyl, n-butyl, etc.) exhibit grassy or spicy odors |
| Quantified Difference | Qualitatively distinct odor categories |
| Conditions | Odor evaluation of synthesized furfuryl sulfides |
Why This Matters
This qualitative odor differentiation is critical for flavor formulators targeting specific roasted or coffee notes, as the substitution of furfuryl methyl sulfide with other alkyl furfuryl sulfides will result in a fundamentally different, unintended sensory profile.
- [1] Kato, S., et al. (1965). The Odor and the Infrared Spectra of Furfuryl Sulfides. Agricultural and Biological Chemistry, 29(4), 345-350. View Source
